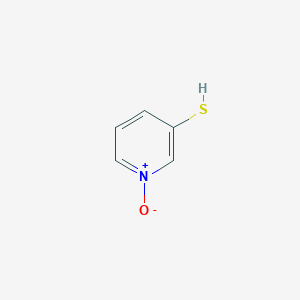

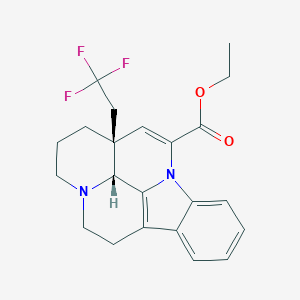

1-(2,4-二硝基苯基)-2-(4-氟苄叉)肼

描述

Spectroscopic Analysis and Protein Interaction

The study of Schiff bases derived from 2,4-dinitrophenylhydrazine, specifically (E)-1-(2,4-dinitrophenyl)-2-(n-nitrobenzylidene)hydrazine, has revealed insights into their interaction with bovine serum albumin (BSA). These compounds, referred to as L1, L2, and L3, were synthesized and characterized using various spectroscopic methods including FTIR, 1H NMR, and mass spectrometry. The interaction with BSA was investigated through fluorescence spectroscopy, which showed fluorescence quenching upon the incremental addition of the ligands. This quenching was determined to be static in nature, with Stern-Volmer constants indicating a binding affinity order of L1 ≈ L3 > L2. Molecular docking further elucidated the modes of binding to BSA. Additionally, the cytotoxicity of these ligands was tested on HeLa and HT-29 cells, with IC50 values ranging from 13 μM to 243 μM, suggesting potential for biological activity .

Molecular Structure Analysis

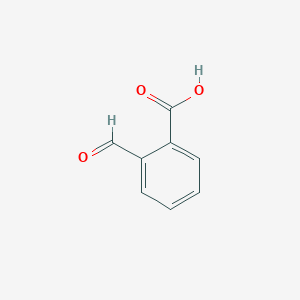

The molecular structure of 2,4-dinitrophenylhydrazine has been determined to have the nitro O atoms and the amino N atom of the hydrazine side chain almost in the same plane as the phenyl ring. This planarity could be significant for the reactivity and interaction of the compound with other molecules. The three-dimensional arrangement of the molecules in the crystal is maintained by hydrogen bonds between the nitro O atoms and the imino and amino groups of the hydrazine side chain. These hydrogen bonds are crucial for the stability of the structure and could influence the compound's chemical behavior .

Chemical Reactions Analysis

While the provided data does not include specific chemical reactions involving 1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine, the structural information and the interaction with proteins suggest that the compound could participate in a variety of chemical reactions. The presence of the dinitrophenyl group and the hydrazine moiety indicates potential reactivity with nucleophiles and electrophiles, respectively. The planarity of the molecule and the ability to form hydrogen bonds could facilitate interactions with biological macromolecules, leading to potential DNA damaging and mutagenic effects as suggested by the structure of the related 2,4-dinitrophenylhydrazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine can be inferred from the spectroscopic data and molecular structure analysis. The spectroscopic characterization provides information on the functional groups present and their chemical environment. The planar structure and the ability to form hydrogen bonds suggest a certain degree of solubility in polar solvents and potential for solid-state stability. The cytotoxicity data indicate that the compound has biological activity, which could be related to its physical and chemical properties, such as its ability to penetrate cellular membranes and interact with intracellular targets .

科学研究应用

富氮高能材料的合成

1-(2,4-二硝基苯基)-2-(4-氟苄叉)肼可用于合成富氮高能化合物。Gürpınar 等人 (2021) 的一项研究探索了通过亲核取代反应合成此类化合物,提供了对它们的热稳定性和在高能材料中的潜在应用的见解 (Gürpınar 等人,2021)。

氟化物离子的化学传感器

该化合物已被用作氟化物离子的化学传感器。Pegu 等人 (2015) 设计并合成了一种衍生物,该衍生物充当光学化学传感器,证明了其通过颜色变化检测氟化物离子的能力 (Pegu 等人,2015)。

蛋白质相互作用研究

在生物化学领域,1-(2,4-二硝基苯基)-2-(4-氟苄叉)肼的衍生物已被用于研究蛋白质相互作用。Behera 等人 (2020) 使用荧光光谱和分子对接方法研究了此类衍生物与牛血清白蛋白的结合相互作用 (Behera 等人,2020)。

分光光度分析

该化合物在分光光度分析中具有应用。例如,Pasha (2020) 描述了其在药物样品中测定扑热息痛的用途 (Pasha,2020)。

抗菌性能

对其衍生物的抗菌性能也进行了研究。Ere 等人 (2020) 的一项研究合成了衍生自 1-(2,4-二硝基苯基)-2-(4-氟苄叉)肼的腙,考察了它们的抗菌和抗氧化活性 (Ere 等人,2020)。

属性

IUPAC Name |

N-[(E)-(4-fluorophenyl)methylideneamino]-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4O4/c14-10-3-1-9(2-4-10)8-15-16-12-6-5-11(17(19)20)7-13(12)18(21)22/h1-8,16H/b15-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELVTVZWNPRATB-OVCLIPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dinitrophenyl)-2-(4-fluorobenzylidene)hydrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。